molecular formula C19H26N2O4 B5297813 (3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol

(3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol

Cat. No.: B5297813
M. Wt: 346.4 g/mol
InChI Key: AHIMBLTXPOMBDC-IRXDYDNUSA-N
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Description

(3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol is a complex organic compound with a unique structure that includes a piperidine ring, an oxazole ring, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol typically involves multiple steps, including the formation of the oxazole ring and the piperidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, changing the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, or other biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the efficiency and effectiveness of industrial applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol include other piperidine and oxazole derivatives. These compounds share structural similarities but may differ in their functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological and chemical systems in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4S)-1-[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-11-12(2)18(24-4)6-5-14(11)19-20-15(13(3)25-19)9-21-8-7-16(22)17(23)10-21/h5-6,16-17,22-23H,7-10H2,1-4H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIMBLTXPOMBDC-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CCC(C(C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3CC[C@@H]([C@H](C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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